4,5-Dimethyl-2-hepten-3-OL 4,5-Dimethyl-2-hepten-3-OL
Brand Name: Vulcanchem
CAS No.: 55956-37-1
VCID: VC19604502
InChI: InChI=1S/C9H18O/c1-5-7(3)8(4)9(10)6-2/h6-8,10H,5H2,1-4H3/b9-6-
SMILES:
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

4,5-Dimethyl-2-hepten-3-OL

CAS No.: 55956-37-1

Cat. No.: VC19604502

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2-hepten-3-OL - 55956-37-1

Specification

CAS No. 55956-37-1
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name (Z)-4,5-dimethylhept-2-en-3-ol
Standard InChI InChI=1S/C9H18O/c1-5-7(3)8(4)9(10)6-2/h6-8,10H,5H2,1-4H3/b9-6-
Standard InChI Key HYWAFUMZYFOODP-TWGQIWQCSA-N
Isomeric SMILES CCC(C)C(C)/C(=C/C)/O
Canonical SMILES CCC(C)C(C)C(=CC)O

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H18O\text{C}_9\text{H}_{18}\text{O}
Molecular Weight142.24 g/mol
CAS Registry Number55956-37-1
IUPAC Name(Z)-4,5-dimethylhept-2-en-3-ol
SMILES NotationCC/C=C(C)C(O)CC

Stereochemical Considerations

A structurally related compound, (3S,4S,5E)-2,4-dimethyl-5-hepten-3-ol (J-GLOBAL ID: 200907012991812081), shares the same molecular formula but differs in stereochemistry . Its E (trans) double bond and chiral centers at C3 and C4 demonstrate how subtle structural variations can alter physical properties and biological activity . For instance, the (3S,4S,5E) isomer has a distinct InChIKey (KYHMFISZTXUUSS-MUNZNRDXSA-N) and infrared spectral profile compared to 4,5-Dimethyl-2-hepten-3-OL .

Synthesis and Isolation Strategies

Conventional Synthetic Routes

The synthesis of 4,5-Dimethyl-2-hepten-3-OL typically involves Grignard reagent-mediated reactions followed by oxidation or reduction steps. A generalized approach includes:

  • Alkenyl Halide Preparation: Reacting 4,5-dimethylhept-2-enal with a halogenating agent to form the corresponding alkenyl halide.

  • Grignard Addition: Treating the halide with a methyl Grignard reagent (e.g., CH3MgBr\text{CH}_3\text{MgBr}) to introduce the hydroxyl group.

  • Purification: Isolating the product via fractional distillation or column chromatography.

Advanced Methodologies from Patent Literature

While no patents directly address 4,5-Dimethyl-2-hepten-3-OL, analogous alkenols like 2,6-dimethyl-1,5-heptadien-3-ol are synthesized via Claisen rearrangements or anionic allylic rearrangements . Key insights from these methods include:

  • Use of lithium diisopropylamide (LDA) or n-butyllithium as bases to deprotonate intermediates.

  • Temperature control (e.g., −70°C to −65°C) to minimize byproducts .

  • Solvent systems such as tetrahydrofuran (THF) or n-hexane for optimal yield .

Table 2: Comparative Synthesis Conditions

Parameter4,5-Dimethyl-2-hepten-3-OL2,6-Dimethyl-1,5-heptadien-3-ol
BaseGrignard Reagentn-BuLi or LDA
Reaction TemperatureRoom Temperature−70°C to −30°C
Purification MethodDistillationSolvent Extraction
YieldNot Reported75–85%

Physicochemical Properties

Spectral Data

  • O–H Stretch: ~3373 cm⁻¹ (broad, indicative of alcohol).

  • C=C Stretch: ~1650 cm⁻¹ (moderate intensity).

  • C–O Stretch: ~1109 cm⁻¹.

In contrast, the (3S,4S,5E) isomer shows distinct peaks at 1740 cm⁻¹ (ester carbonyl) and 845 cm⁻¹ (C–H bend) , underscoring the impact of stereochemistry on spectral profiles.

Solubility and Stability

As a mid-chain alkenol, 4,5-Dimethyl-2-hepten-3-OL is expected to exhibit:

  • Moderate Polarity: Soluble in organic solvents (e.g., ethanol, THF) but immiscible in water.

  • Oxidative Sensitivity: Susceptible to autoxidation at the allylic position, necessitating storage under inert atmospheres.

Research Gaps and Future Directions

Despite its straightforward synthesis, 4,5-Dimethyl-2-hepten-3-OL lacks comprehensive studies on:

  • Toxicological Profile: No data on LD₅₀ or environmental persistence.

  • Catalytic Applications: Potential as a ligand in asymmetric catalysis.

  • Biological Activity: Antimicrobial or antioxidant properties.

Future research should prioritize stereoselective synthesis to access enantiomerically pure forms and structure-activity relationship (SAR) studies to unlock industrial applications.

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